molecular formula C19H13ClF3N3O3 B3060411 Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 338957-79-2

Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

Cat. No.: B3060411
CAS No.: 338957-79-2
M. Wt: 423.8 g/mol
InChI Key: VQTWFFZAXUFYSC-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a triazine-based compound featuring a 1,2,4-triazine core substituted at positions 3 and 5 with aromatic groups and an ethyl carboxylate moiety at position 6. The 3-position is occupied by a 3-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects due to the trifluoromethyl (-CF₃) substituent. The ethyl carboxylate at position 6 enhances solubility in organic solvents and may influence intermolecular interactions.

Properties

IUPAC Name

ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O3/c1-2-28-18(27)15-17(29-14-8-6-13(20)7-9-14)24-16(26-25-15)11-4-3-5-12(10-11)19(21,22)23/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTWFFZAXUFYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423323
Record name Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338957-79-2
Record name Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate (CAS Number: 338957-79-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H13ClF3N3O3C_{19}H_{13}ClF_{3}N_{3}O_{3} and a molecular weight of 423.8 g/mol. Its structure features a triazine core with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H13ClF3N3O3C_{19}H_{13}ClF_{3}N_{3}O_{3}
Molecular Weight423.8 g/mol
CAS Number338957-79-2

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in various cancer cell lines, indicating its ability to inhibit cell proliferation and induce apoptosis.

  • Cytotoxicity Studies :
    • The compound exhibited significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The IC50 values for these cell lines were reported as follows:
      • A549: IC50 = 12.5 µM
      • HT-29: IC50 = 15.0 µM
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it may target the Bcl-2 family proteins, leading to increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of this compound. Key findings include:

  • The trifluoromethyl group enhances lipophilicity and cellular uptake.
  • The chlorophenoxy moiety contributes to increased interaction with cellular targets.
  • Variations in substituents on the phenyl ring can modulate potency and selectivity.

Study 1: In Vitro Evaluation

A study conducted by Zhang et al. (2023) evaluated the efficacy of the compound against various cancer cell lines. The results demonstrated that it significantly inhibited cell growth in a dose-dependent manner.

Study 2: Mechanistic Insights

Research by Liu et al. (2024) utilized molecular dynamics simulations to explore the interaction between the compound and Bcl-2 proteins. The findings suggested that hydrophobic interactions play a crucial role in binding affinity, which correlates with its cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous triazine derivatives differ primarily in substituents at positions 3 and 5, which significantly alter their physicochemical properties and reactivity. Below is a detailed comparison with key analogues:

Table 1: Structural and Molecular Comparison of Selected Triazine Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target: Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate 3-(Trifluoromethyl)phenyl 4-Chlorophenoxy (O-linked) C₁₉H₁₄ClF₃N₃O₃ ~424.45 Reference compound
Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate 4-Methylphenyl 3-Chlorophenylsulfanyl (S-linked) C₂₀H₁₇ClN₃O₂S 422.89 - S replaces O; -Cl at meta vs. para; 4-MePh at position 3
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate 3-(Trifluoromethyl)phenyl 2-Chlorophenylsulfanyl (S-linked) C₁₉H₁₃ClF₃N₃O₂S 439.84 - S replaces O; -Cl at ortho vs. para
Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate 3-(Trifluoromethyl)phenyl Phenylsulfanyl (S-linked; no Cl) C₁₉H₁₄F₃N₃O₂S 405.39 - S replaces O; no Cl substituent
Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate Phenyl 4-Methylphenylsulfanyl (S-linked) C₁₉H₁₇N₃O₂S 351.42 - S replaces O; 4-MePh vs. 4-ClPh; Ph at position 3

Key Observations from Structural Comparisons

Sulfanyl (S) vs. Phenoxy (O) at position 5: Sulfur’s lower electronegativity compared to oxygen increases lipophilicity, which may improve membrane permeability but reduce solubility in polar solvents .

Steric and Positional Effects: The para-chlorine on the phenoxy group in the target compound minimizes steric hindrance compared to ortho- or meta- substituted analogues (e.g., ), which may affect binding to biological targets.

Molecular Weight Trends :

  • The target compound’s molecular weight (~424 g/mol) is intermediate between sulfur-containing analogues (e.g., 439.84 g/mol for ) and simpler derivatives like (351 g/mol). Higher molecular weights in sulfanyl derivatives are attributed to sulfur’s atomic mass.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

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